

A Comparative Analysis of In Vitro Potency: Dersimelagon vs. α-MSH

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Compound of Interest		
Compound Name:	Dersimelagon	
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An objective review of the in vitro pharmacological profiles of **Dersimelagon** (MT-7117) and the endogenous melanocortin 1 receptor (MC1R) agonist, alpha-melanocyte-stimulating hormone (α -MSH), is presented. This guide synthesizes key experimental data on receptor binding affinity and functional potency, providing researchers, scientists, and drug development professionals with a concise comparative overview.

Dersimelagon, a novel, orally bioavailable, small-molecule MC1R agonist, is currently under investigation for its therapeutic potential in conditions such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[1][2]. Its primary mechanism of action involves the stimulation of eumelanin production, which offers photoprotection[3]. Alpha-MSH is the natural, endogenous peptide hormone that activates MC1R to regulate pigmentation and other physiological processes[4]. This comparison focuses on their in vitro characteristics at the human melanocortin 1 receptor (hMC1R).

Quantitative Comparison of In Vitro Potency

The following tables summarize the key quantitative parameters of **Dersimelagon** and a synthetic analog of α -MSH, [NIe4, D-Phe7]- α -MSH (NDP- α MSH), which is often used as a potent and stable reference compound in experimental settings.

Table 1: Receptor Binding Affinity (Ki) at Human Melanocortin Receptors



Compound	hMC1R Ki (nmol/L)	hMC3R Ki (nmol/L)	hMC4R Ki (nmol/L)	hMC5R Ki (nmol/L)
Dersimelagon (MT-7117)	2.26	1420	32.9	486
NDP-αMSH	0.028	0.17	0.20	0.21

Data sourced from Suzuki et al., 2022.[5]

Table 2: Agonistic Activity (EC50) at Human MC1R

Compound	hMC1R EC50 (nmol/L)
Dersimelagon (MT-7117)	8.16
αMSH	Not directly compared in the same study
NDP-αMSH	Not directly compared in the same study

Data for **Dersimelagon** sourced from Suzuki et al., 2022.

Table 3: Eumelanin Production in B16F1 Mouse

Melanoma Cells

Compound	EC50 (pmol/L)
Dersimelagon (MT-7117)	13.00
NDP-αMSH	8.455

Data sourced from Suzuki et al., 2022.

Signaling Pathways and Experimental Workflows

Activation of MC1R by both **Dersimelagon** and α-MSH initiates a well-characterized signaling cascade. The primary pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP

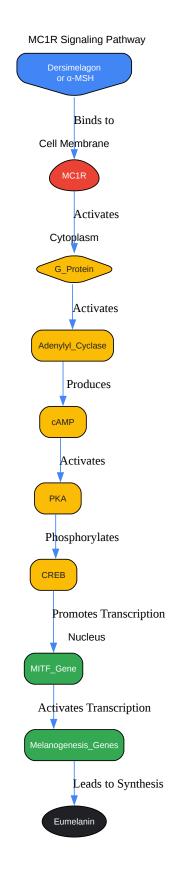






response element-binding protein (CREB). CREB then promotes the transcription of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase, ultimately leading to eumelanin synthesis.



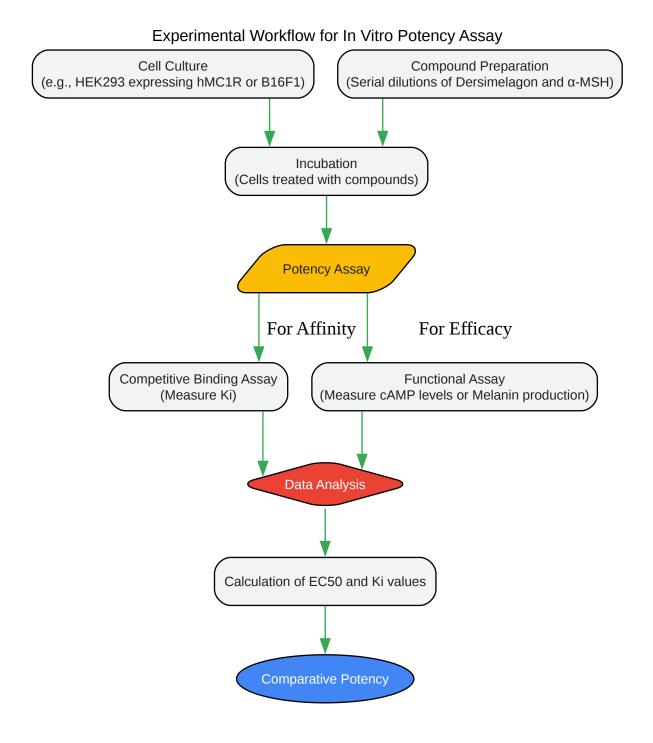


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MC1R Signaling Pathway Diagram



The following diagram illustrates a typical experimental workflow for determining the in vitro potency of MC1R agonists.



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In Vitro Potency Assay Workflow

Experimental Protocols



Competitive Binding Assay

The binding affinity of **Dersimelagon** and NDP-αMSH to a series of human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) was evaluated using a competitive binding assay. The assay utilized [125I] NDP-αMSH as the radioligand. The experiments were conducted with membranes from human embryonic kidney 293 (HEK293) cells stably expressing the respective recombinant human MCRs. The inhibition constant (Ki) was calculated from the IC50 values obtained from the competition curves.

Intracellular cAMP Production Assay

The agonistic activity of the compounds was determined by measuring the production of intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) in HEK293 cells stably expressing the human, cynomolgus monkey, or mouse MC1R. Cells were incubated with serially diluted test compounds, and the amount of cAMP produced was quantified. The EC50 values, representing the concentration of the agonist that produces 50% of the maximal response, were then calculated.

Melanin Production Assay in B16F1 Cells

To assess the ability of the compounds to induce eumelanin production, the B16F1 mouse melanoma cell line was utilized. Cells were seeded in a 96-well plate and incubated with various concentrations of **Dersimelagon** or NDP- α MSH for three days. The concentration of melanin in the supernatant was then determined by measuring the optical density at 405 nm and comparing it to a standard curve of eumelanin. The EC50 values were calculated based on the concentration required to achieve 50% of the maximal melanin production induced by NDP- α MSH.

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References

• 1. Individual Press Releases - Mitsubishi Tanabe Pharma America [mt-pharma-america.com]







- 2. Individual Co. Statements Mitsubishi Tanabe Pharma America [mt-pharma-america.com]
- 3. mdpi.com [mdpi.com]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
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